molecular formula C18H21ClN2O B5880931 1-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine

1-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B5880931
M. Wt: 316.8 g/mol
InChI Key: QUMWHIDEOKVKDZ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine is a compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse pharmacological properties and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with 3-methoxyaniline to form an intermediate, which is then reacted with piperazine under controlled conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)piperazine: Shares a similar core structure but lacks the methoxy group.

    1-(3-methoxyphenyl)piperazine: Similar but lacks the chlorophenyl group.

    1-(4-bromophenyl)piperazine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

1-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine is unique due to the presence of both the chlorophenyl and methoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs. These structural features can influence its binding affinity, selectivity, and overall biological activity .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-22-18-4-2-3-17(13-18)21-11-9-20(10-12-21)14-15-5-7-16(19)8-6-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMWHIDEOKVKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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